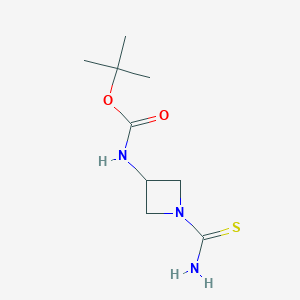

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18102639

Molecular Formula: C9H17N3O2S

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3O2S |

|---|---|

| Molecular Weight | 231.32 g/mol |

| IUPAC Name | tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13) |

| Standard InChI Key | BFSZAKLXYNDMHN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C(=S)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a four-membered azetidine ring substituted at the 3-position with a tert-butyl carbamate group (–NHCO₂tBu) and at the 1-position with a carbamothioyl moiety (–NHCSSH). This arrangement introduces steric hindrance from the tert-butyl group and electronic effects from the sulfur atom, influencing reactivity and stability .

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₂S | |

| Molecular Weight | 231.32 g/mol | |

| Density | 1.23±0.1 g/cm³ (Predicted) | |

| pKa | 11.67±0.20 (Predicted) | |

| Solubility | Likely polar aprotic solvents | Inferred |

The predicted pKa of 11.67 indicates moderate basicity, likely localized at the azetidine nitrogen . The density aligns with values typical for carbamates, suggesting compact molecular packing .

Synthetic Routes and Optimization

Patent-Derived Insights

A patent detailing tert-butyl carbamate derivatives as intermediates for lacosamide synthesis (CN102020589B) highlights the use of mixed anhydride chemistry for carbamate formation . For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a mixed anhydride, which subsequently condenses with benzylamine . Adapting this method, the target compound could be synthesized by substituting benzylamine with a thiourea derivative.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s azetidine core is prized in drug discovery for its conformational rigidity, which enhances binding affinity to biological targets. The tert-butyl carbamate group serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses .

Case Study: Lacosamide Analogues

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic asymmetric routes to access enantiopure forms could enhance utility in chiral drug synthesis. For instance, leveraging phase-transfer catalysis (PTC) as described in CN102020589B for alkylation reactions might enable stereocontrol .

Biological Activity Screening

While current data focus on synthetic applications, evaluating the compound’s bioactivity—particularly its interaction with cysteine proteases or metalloenzymes—could uncover therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume